molecular formula C19H22F2N2O6S2 B496609 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine CAS No. 634175-80-7

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine

Cat. No.: B496609
CAS No.: 634175-80-7
M. Wt: 476.5g/mol
InChI Key: VQLKGUJDHBJSIS-UHFFFAOYSA-N
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Description

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine is a complex organic compound with the molecular formula C19H22F2N2O6S2 This compound is characterized by the presence of two 5-fluoro-2-methoxyphenyl groups attached to a piperazine ring via sulfonyl linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine typically involves multiple steps, starting with the preparation of the 5-fluoro-2-methoxyphenyl sulfonyl chloride. This intermediate is then reacted with 2-methylpiperazine under controlled conditions to form the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are typically carried out at temperatures ranging from 0°C to room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.

    Substitution: The fluorine atoms in the phenyl rings can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides. Substitution reactions can introduce various functional groups into the phenyl rings.

Scientific Research Applications

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine has several applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound can be used to study the effects of sulfonyl groups on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.

    Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features may contribute to the design of molecules with specific biological activities.

    Industry: In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of 1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with amino acid residues in proteins, potentially inhibiting their activity. The fluorine atoms in the phenyl rings can also enhance the compound’s binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis((4-fluorophenyl)sulfonyl)piperazine: Similar structure but lacks the methoxy groups.

    1,4-Bis((4-methoxyphenyl)sulfonyl)piperazine: Similar structure but lacks the fluorine atoms.

    1,4-Bis((5-chloro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine: Similar structure with chlorine instead of fluorine.

Uniqueness

1,4-Bis((5-fluoro-2-methoxyphenyl)sulfonyl)-2-methylpiperazine is unique due to the presence of both fluorine and methoxy groups in its structure. These functional groups can significantly influence the compound’s chemical reactivity and biological activity. The combination of these groups in a single molecule provides a versatile platform for exploring new chemical and biological applications.

Properties

IUPAC Name

1,4-bis[(5-fluoro-2-methoxyphenyl)sulfonyl]-2-methylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F2N2O6S2/c1-13-12-22(30(24,25)18-10-14(20)4-6-16(18)28-2)8-9-23(13)31(26,27)19-11-15(21)5-7-17(19)29-3/h4-7,10-11,13H,8-9,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQLKGUJDHBJSIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1S(=O)(=O)C2=C(C=CC(=C2)F)OC)S(=O)(=O)C3=C(C=CC(=C3)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F2N2O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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